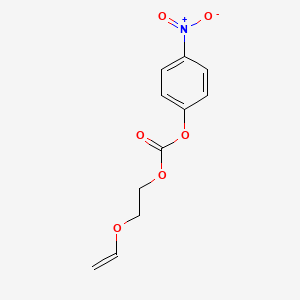
(2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is a non-proteinogenic amino acid with a unique structure that includes an amino group, a hydroxyl group, and a phenyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid typically involves multi-step organic synthesis. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The process may involve the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a protected amino acid or a phenyl-substituted butanoic acid derivative.
Chiral Catalysis: Chiral catalysts or chiral auxiliaries are employed to introduce the desired stereochemistry at the 2 and 4 positions.
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various hydroxylation reactions, such as using osmium tetroxide or other oxidizing agents.
Amination: The amino group at the 2-position is introduced through amination reactions, which may involve reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis to yield the free acid.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of free carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid has several scientific research applications:
Medicinal Chemistry: Used in the design and synthesis of novel drug candidates for various diseases.
Biochemistry: Employed in protein engineering to modify enzymes and improve their activity and stability.
Materials Science: Utilized in the synthesis of chiral materials and as a building block for complex molecular architectures.
Biocatalysis: Used to synthesize chiral compounds important for drug development and other applications.
Wirkmechanismus
The mechanism of action of (2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. As a chiral auxiliary, it can control the stereochemistry of chemical reactions by selectively reacting with one of the reactants. This allows for the precise control of the stereochemistry of the final product. Additionally, it can inhibit the activity of enzymes involved in the metabolism of drugs and increase the solubility of drugs, thereby improving their bioavailability.
Vergleich Mit ähnlichen Verbindungen
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-4-Methylproline
- (2S,4R)-4-Fluoroproline
Comparison: (2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is unique due to the presence of both an amino group and a hydroxyl group on the butanoic acid backbone, along with a phenyl group. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds. For example, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid lacks the phenyl group, which significantly alters its chemical behavior and applications.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(2S,4R)-2-amino-4-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m0/s1 |
InChI-Schlüssel |
WQLIGWIJZBHBFM-DTWKUNHWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](C[C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13333057.png)
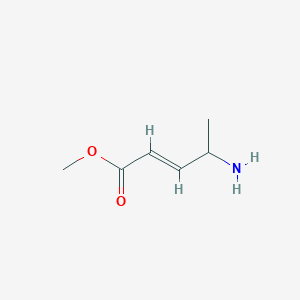
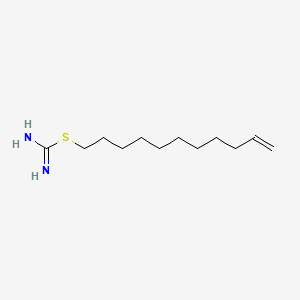
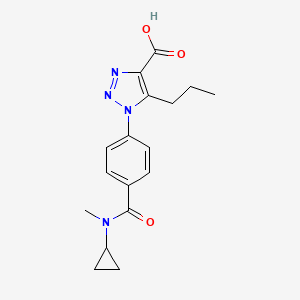
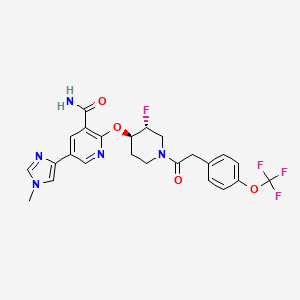
![(S)-4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13333088.png)
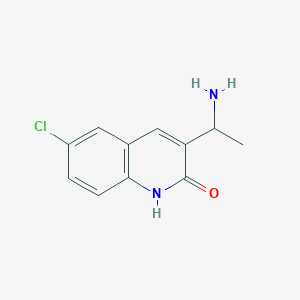


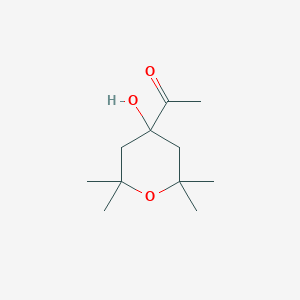
![Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B13333119.png)
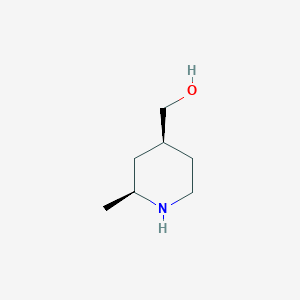
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B13333142.png)
